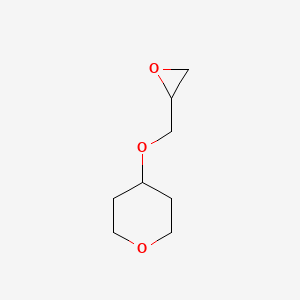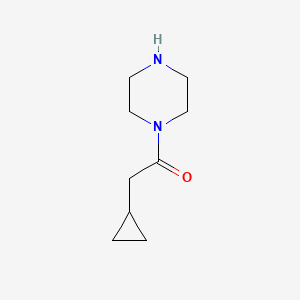
2-Cyclopropyl-1-piperazin-1-yl-ethanone
Descripción general
Descripción
2-Cyclopropyl-1-piperazin-1-yl-ethanone (CPPE) is a chemical compound with the molecular formula C9H16N2O. It is a useful reagent in the synthesis of fused tricyclic compounds for use as therapeutic adenosine receptor antagonists .
Molecular Structure Analysis
The molecular weight of CPPE is 168.24 g/mol. The molecular structure of similar compounds can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
Novel Psychoactive Substances and Opioid Analogues
One study discusses a novel psychoactive substance, MT-45, showcasing opioid-like effects. This research provides insights into the availability, use, and effects of such compounds, indicating potential research avenues for analogues like 2-Cyclopropyl-1-piperazin-1-yl-ethanone in understanding opioid receptors and developing new treatments for opioid addiction and pain management (Sindhu M. Siddiqi et al., 2015).
Antimycobacterial Agents
Research on Macozinone, a compound undergoing clinical studies for tuberculosis (TB) treatment, highlights the significance of piperazine derivatives in targeting mycobacterial infections. By inhibiting the synthesis of essential cell wall components in Mycobacterium tuberculosis, compounds like this compound could offer frameworks for new antimycobacterial agents (V. Makarov & K. Mikušová, 2020).
Antidepressant and Antipsychotic Medications
The arylpiperazine class, including drugs for depression, psychosis, or anxiety, undergoes extensive metabolism, leading to various effects on neurotransmitter receptors. This provides a basis for researching this compound as a precursor or metabolite in developing new central nervous system (CNS) agents (S. Caccia, 2007).
Piperazine-Based Antitubercular Compounds
A comprehensive review on piperazine and its analogues emphasizes their role in combatting Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This suggests potential applications for this compound in the design and development of novel antitubercular therapies (P. Girase et al., 2020).
Piperazine Derivatives in Drug Development
The therapeutic uses of piperazine derivatives span a wide range of applications, from CNS agents to anticancer, antiviral, and anti-inflammatory drugs. This indicates the versatility of compounds like this compound in drug discovery and the potential for developing a broad spectrum of therapeutic agents (A. Rathi et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s suggested that similar compounds undergo an enzymatic cyclopropane ring opening reaction . This reaction is consistent with a target-based activation of the compounds .
Biochemical Pathways
It’s known that cyclopropane-containing compounds can be grouped into two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Similar compounds have shown promising anticancer activity against examined cancer cell lines . They have also demonstrated excellent COX-2 SI values and significant inhibition of albumin denaturation .
Análisis Bioquímico
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions to enzymatic reactions .
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been found to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been found to have varying effects at different dosages, including threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to be involved in various metabolic pathways, interacting with various enzymes or cofactors, and having effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been found to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propiedades
IUPAC Name |
2-cyclopropyl-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-8-1-2-8)11-5-3-10-4-6-11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSJYTYNFONCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



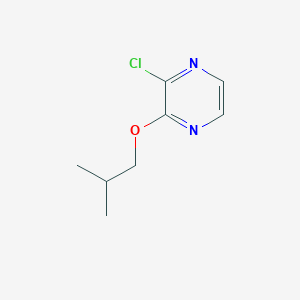
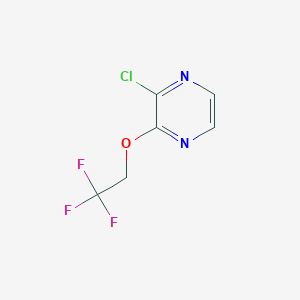
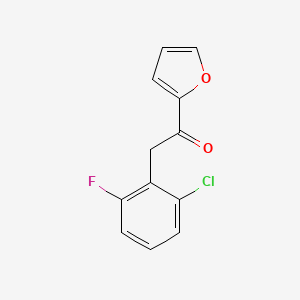


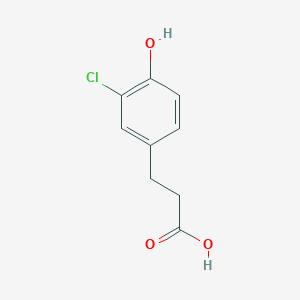
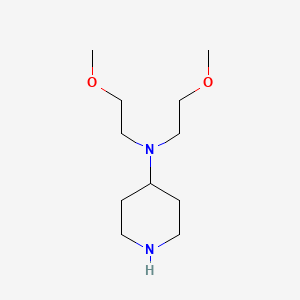
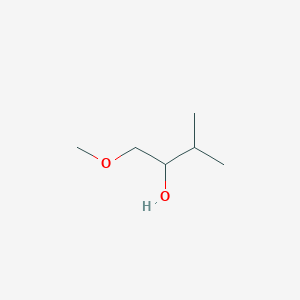
![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)
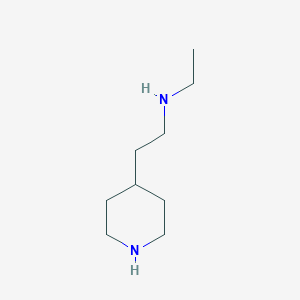

![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)
